molecular formula C38H59FO6 B14788649 [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate

[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate

Cat. No.: B14788649
M. Wt: 630.9 g/mol
InChI Key: WDPYZTKOEFDTCU-WOEJAVDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated steroid backbone and a hexadecanoate ester group. Its distinct chemical properties make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate typically involves multiple steps. The process begins with the preparation of the fluorinated steroid intermediate, which is achieved through a series of reactions including fluorination, hydroxylation, and oxidation. The final step involves esterification with hexadecanoic acid under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques. The process involves the use of high-purity reagents and advanced reaction setups to ensure the consistency and quality of the final product. Key steps include the optimization of reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study the effects of fluorinated steroids on cellular processes. It serves as a model compound for investigating the role of fluorine in biological systems and its impact on molecular interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its fluorinated steroid backbone suggests potential use in anti-inflammatory and anticancer treatments.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate involves its interaction with specific molecular targets. The fluorinated steroid backbone allows it to bind to steroid receptors, modulating their activity and influencing various cellular pathways. The ester group enhances its lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate lies in its fluorinated steroid backbone and hexadecanoate ester group. These features confer distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C38H59FO6

Molecular Weight

630.9 g/mol

IUPAC Name

[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate

InChI

InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27?,30?,31?,32?,35-,36-,37-,38-/m0/s1

InChI Key

WDPYZTKOEFDTCU-WOEJAVDVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.